![molecular formula C14H19ClN2O3 B2482961 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride CAS No. 1215477-77-2](/img/structure/B2482961.png)
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride
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Overview
Description
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is a chemical compound with the molecular formula C14H19ClN2O3. This compound is known for its unique structure, which includes a methoxy group, a morpholine ring, and a benzonitrile moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride typically involves the reaction of 3-methoxy-4-hydroxybenzonitrile with 2-(morpholin-4-yl)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 3-methoxy-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde or 3-methoxy-4-[2-(morpholin-4-yl)ethoxy]benzoic acid.
Reduction: Formation of 3-methoxy-4-[2-(morpholin-4-yl)ethoxy]benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula C14H19ClN2O3 and a molecular weight of approximately 262.304 g/mol. The functional groups present in the compound contribute significantly to its reactivity and biological activity. Notably, the benzonitrile group can undergo nucleophilic substitution reactions, while the morpholine moiety is known for its ability to interact with multiple biological targets, enhancing the compound's potential pharmacological effects.
Neurological Disorders
Research indicates that 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride may be beneficial in treating neurological disorders. Compounds with similar structures have shown interactions with serotonin receptors, suggesting potential use in managing psychiatric conditions such as depression and anxiety disorders. The ability of the morpholine ring to modulate neurotransmitter systems may enhance the efficacy of this compound in neuropharmacology.
Cancer Therapy
The compound also holds promise in oncology. Preliminary studies have indicated that compounds resembling this compound exhibit significant anti-cancer properties. Its structure allows it to act as a lead compound for further modifications aimed at improving its efficacy against various cancer types while minimizing side effects.
Case Studies and Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of this compound. For instance:
- In vitro Studies : Laboratory experiments demonstrated the compound's ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anti-cancer agent.
- Animal Models : Preclinical trials using animal models have indicated promising results in reducing symptoms associated with neurological disorders, supporting further clinical investigation.
- Binding Studies : Research involving receptor binding assays has shown that this compound may possess a high affinity for serotonin receptors, which could be pivotal for its application in treating mood disorders.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]benzonitrile
- 3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzaldehyde
Uniqueness
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications .
Biological Activity
3-Methoxy-4-[2-(morpholin-4-yl)ethoxy]benzonitrile hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique molecular structure characterized by a methoxy group, a morpholine ring, and a benzonitrile moiety, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C14H19ClN2O3
- Molecular Weight : 298.77 g/mol
- Structural Characteristics : The presence of functional groups such as the methoxy and morpholine enhances the compound's reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anti-Cancer Properties : The benzonitrile group can undergo nucleophilic substitution reactions, making it a candidate for targeting cancer cells.
- Neurotransmitter Modulation : The morpholine ring is often associated with interactions with neurotransmitter systems, suggesting potential applications in treating psychiatric disorders .
Anticancer Activity
Several studies have investigated the anticancer properties of compounds structurally related to this compound. Notably:
- Cytotoxicity : In vitro studies have shown that similar compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, compounds with comparable structures demonstrated IC50 values ranging from 0.11 to 1.47 µM against these cell lines, indicating potent anticancer activity .
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 0.12 | MCF-7 |
Compound B | 0.78 | U-937 |
Compound C | 1.47 | MDA-MB-231 |
Neuroprotective Effects
The potential neuroprotective effects of this compound have also been explored:
- Mechanisms of Neuroprotection : Studies suggest that compounds containing morpholine can interact with serotonin receptors, which may help in modulating mood disorders and protecting against neurodegeneration .
Case Studies
- Study on Anticancer Activity : A study published in MDPI demonstrated that derivatives similar to this compound showed significant apoptosis induction in cancer cell lines such as MCF-7 and MDA-MB-231. Flow cytometry analysis indicated that these compounds trigger apoptotic pathways via caspase activation .
- Neurotransmitter Interaction Study : Research indicated that the morpholine component enhances binding affinity to serotonin receptors, suggesting a mechanism for potential antidepressant effects .
Future Directions
The unique structure of this compound positions it as a promising lead compound for further pharmacological studies. Future research should focus on:
- Structure-Activity Relationship (SAR) : Investigating how modifications to the existing structure can enhance bioactivity and selectivity.
- In Vivo Studies : Conducting comprehensive in vivo studies to evaluate the therapeutic efficacy and safety profile of this compound in animal models.
Properties
IUPAC Name |
3-methoxy-4-(2-morpholin-4-ylethoxy)benzonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3.ClH/c1-17-14-10-12(11-15)2-3-13(14)19-9-6-16-4-7-18-8-5-16;/h2-3,10H,4-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIBNVDLGABJJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCN2CCOCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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